4-{[5-(4-Methyl-1H-imidazol-1-yl)pentyl]oxy}aniline
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Overview
Description
4-{[5-(4-Methyl-1H-imidazol-1-yl)pentyl]oxy}aniline is a complex organic compound that features an imidazole ring, a pentyl chain, and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(4-Methyl-1H-imidazol-1-yl)pentyl]oxy}aniline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde.
Attachment of the Pentyl Chain: The pentyl chain can be introduced through alkylation reactions, where the imidazole ring is reacted with a pentyl halide under basic conditions.
Coupling with Aniline: The final step involves the coupling of the pentyl-imidazole intermediate with aniline.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-{[5-(4-Methyl-1H-imidazol-1-yl)pentyl]oxy}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aniline in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-{[5-(4-Methyl-1H-imidazol-1-yl)pentyl]oxy}aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-{[5-(4-Methyl-1H-imidazol-1-yl)pentyl]oxy}aniline involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The compound can also interact with cellular receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-1-yl)aniline: Similar structure but lacks the pentyl chain.
4-(4-Methyl-1H-imidazol-1-yl)benzenamine: Similar structure but with different substituents on the imidazole ring.
Uniqueness
4-{[5-(4-Methyl-1H-imidazol-1-yl)pentyl]oxy}aniline is unique due to the presence of both the pentyl chain and the aniline group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
CAS No. |
88138-81-2 |
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Molecular Formula |
C15H21N3O |
Molecular Weight |
259.35 g/mol |
IUPAC Name |
4-[5-(4-methylimidazol-1-yl)pentoxy]aniline |
InChI |
InChI=1S/C15H21N3O/c1-13-11-18(12-17-13)9-3-2-4-10-19-15-7-5-14(16)6-8-15/h5-8,11-12H,2-4,9-10,16H2,1H3 |
InChI Key |
HDJCENIILCZCTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)CCCCCOC2=CC=C(C=C2)N |
Origin of Product |
United States |
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